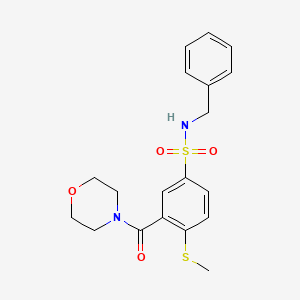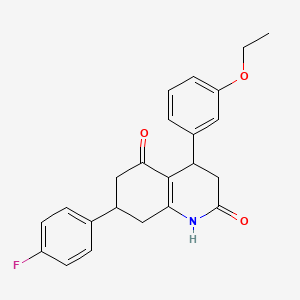![molecular formula C22H18O5 B4734540 2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one](/img/structure/B4734540.png)
2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one
Overview
Description
2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one, also known as FMEC, is a synthetic compound that belongs to the class of flavonoids. It is a yellow crystalline powder that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. It has also been found to inhibit the growth and metastasis of cancer cells in vitro and in vivo. In neuroprotection, 2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one has been shown to protect neurons against oxidative stress and apoptosis, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory therapy, 2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one activates the mitochondrial pathway of apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In neuroprotection, 2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also activates the PI3K/Akt pathway, which is involved in cell survival and growth. In anti-inflammatory therapy, 2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one inhibits the NF-κB pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one has been shown to have various biochemical and physiological effects. In cancer cells, 2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one induces apoptosis and inhibits cell proliferation and metastasis. In neuroprotection, 2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one protects neurons against oxidative stress and apoptosis, and promotes neuronal survival and growth. In anti-inflammatory therapy, 2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one reduces inflammation and inhibits the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a low cost compared to other flavonoids. However, one limitation is that 2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one has low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in some applications.
Future Directions
There are several potential future directions for 2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one research. One direction is to investigate its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to explore its mechanism of action in more detail, particularly in relation to the PI3K/Akt pathway. Additionally, research could focus on developing more effective methods for administering 2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one, such as using nanoparticles or liposomes to improve its solubility and bioavailability.
properties
IUPAC Name |
2-(furan-2-yl)-6-[2-(4-methylphenoxy)ethoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-15-4-6-16(7-5-15)24-11-12-25-17-8-9-20-18(13-17)19(23)14-22(27-20)21-3-2-10-26-21/h2-10,13-14H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWHRUBRQMRUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-6-[2-(4-methylphenoxy)ethoxy]chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4734467.png)
![4-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4734477.png)
![5-[4-(dimethylamino)benzylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4734487.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4734493.png)
![2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B4734500.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4734520.png)

![4-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4734536.png)
![2-(1-naphthyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4734546.png)

![N~2~-(2,3-dimethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4734570.png)
![6-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4734574.png)
![N-(3-fluorophenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4734581.png)